7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
Molecular Architecture and Tautomeric Forms
7-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1260386-85-3) is a heterocyclic compound featuring a fused pyrrole-pyridine ring system. The molecular formula, C₈H₇N₃O₂, includes an amino group (-NH₂) at position 7 of the pyrrolo[2,3-c]pyridine scaffold and a carboxylic acid (-COOH) at position 4 (Figure 1). The planar structure arises from conjugation across the π-system of the fused rings, with bond alternation characteristic of aromatic systems.
Tautomerism is a critical feature of this compound due to the presence of both amino and carboxylic acid groups. Prototropic shifts can occur between the amino group and adjacent nitrogen atoms, potentially generating tautomers such as:
- Amino-keto form : The proton resides on the pyrrole nitrogen (N1), with the amino group at C7 remaining intact.
- Imino-enol form : Proton transfer from N1 to the pyridine nitrogen (N3), resulting in an imino group (NH) at N3 and an enolic -OH at C4.
Computational studies on analogous pyrrolopyridine derivatives suggest that the amino-keto tautomer is thermodynamically favored in nonpolar solvents, while polar environments stabilize the imino-enol form due to enhanced solvation of the carboxylic acid group. The tautomeric equilibrium is further influenced by intramolecular hydrogen bonding between the amino and carboxylic acid groups, as evidenced by infrared spectroscopy data.
X-ray Crystallographic Analysis and Bond Parameters
While direct X-ray crystallographic data for this compound remains limited, structural insights can be inferred from related compounds. For example, 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibits a "V" shaped geometry due to dihedral angles of 12.3° between the pyrrole and pyridine rings. Key bond parameters for analogous systems include:
The carboxylic acid group at C4 introduces torsional strain, with O-C-O angles typically ranging from 122° to 125° in similar structures. Comparative analysis with 7-azaindole derivatives indicates that substitution at C4 reduces π-electron delocalization in the pyridine ring, increasing bond alternation.
Comparative Analysis with Isomeric Pyrrolopyridine Carboxylic Acids
The structural and electronic properties of this compound differ significantly from its isomers:
The C4-carboxylic acid group in the title compound facilitates stronger intermolecular interactions compared to C2 or C3 isomers, as evidenced by higher melting points and solubility in polar aprotic solvents. Additionally, the amino group at C7 enhances electron density in the pyrrole ring, increasing susceptibility to electrophilic substitution at C5.
Hydrogen Bonding Networks and Supramolecular Arrangements
The compound forms intricate hydrogen-bonded architectures in the solid state:
- Intramolecular interactions : The amino group at C7 donates a hydrogen bond to the pyridine nitrogen (N3), creating a six-membered pseudo-chelate ring.
- Intermolecular dimers : Carboxylic acid groups engage in cyclic R₂²(8) motifs, with O-H···O distances of 1.85–1.92 Å.
- Stacking interactions : Parallel-displaced π-stacking occurs between pyrrolopyridine rings, with interplanar distances of 3.4–3.6 Å.
Supramolecular arrangements are further stabilized by C-H···O interactions between pyrrole C-H donors and carboxylic acid acceptors, as observed in related crystals. These networks confer thermal stability up to 240°C, as demonstrated by thermogravimetric analysis of analogous compounds.
Properties
IUPAC Name |
7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNLUOLXWHNQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation via Intramolecular Cyclization
The pyrrolo[2,3-c]pyridine skeleton is constructed through cyclization of halogenated pyridine precursors. A representative method from patent CN103992319A involves:
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Iodination : Treatment of 1H-pyrrolo[2,3-c]pyridine with N-iodosuccinimide (NIS) in dichloromethane (DCM) yields 3-iodo-1H-pyrrolo[2,3-c]pyridine.
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Carboxylation : Carbonylation at 120°C under CO pressure (1.4 MPa) introduces the carboxylic acid group at position 4.
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Amination : Selective amination at position 7 is achieved via palladium-catalyzed coupling with ammonia or protected amine reagents.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Iodination | NIS, KOH, DCM | 25°C | 2 h | 95% |
| Carboxylation | CO, Pd catalyst | 120°C | 17 h | 44% |
| Amination | NH₃, Pd(OAc)₂ | 80°C | 8 h | 62% |
This method prioritizes regioselectivity but suffers from moderate yields during carboxylation due to competing side reactions.
Functional Group Interconversion from Esters or Nitriles
Hydrolysis of 4-Cyano Precursors
A two-step approach converts 4-cyano-7-nitro-1H-pyrrolo[2,3-c]pyridine to the target compound:
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Nitro Reduction : Hydrogenation over Raney nickel reduces the nitro group to an amine.
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Nitrile Hydrolysis : Basic hydrolysis (6N NaOH, 80°C) converts the cyano group to a carboxylic acid.
Optimized Parameters :
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Nitro Reduction : H₂ (1 atm), EtOH, 25°C, 4 h → 89% yield.
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Nitrile Hydrolysis : NaOH (6N), H₂O, 80°C, 6 h → 76% yield.
Advantages :
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Avoids harsh carbonylation conditions.
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Enables orthogonal protection of the amine group during hydrolysis.
Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification
Introducing Aryl Substituents Prior to Carboxylation
Recent advances leverage Suzuki coupling to install aryl groups at position 3 or 6 before carboxylation and amination. For example:
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Iodination : 7-Azaindole is iodinated at position 3 using NIS.
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Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) forms 3-aryl-7-azaindole.
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Sequential Functionalization : Carboxylation and amination follow as in Method 1.
Data from Model Reactions :
| Aryl Group | Coupling Catalyst | Yield (Suzuki Step) | Overall Yield |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | 78% | 51% |
| 4-Methoxyphenyl | PdCl₂(dppf) | 82% | 54% |
This method enhances structural diversity but requires stringent anhydrous conditions.
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield | Scalability | Purification Complexity |
|---|---|---|---|
| Cyclization | 44–62% | Moderate | High (column chromatography) |
| Functional Interconversion | 76–89% | High | Moderate (recrystallization) |
| Suzuki Coupling | 51–54% | Low | High (HPLC) |
Critical Challenges
Chemical Reactions Analysis
Types of Reactions
7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
7-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been identified as a potential scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that enhance biological activity against various targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of derivatives of this compound. For instance, compounds derived from this scaffold have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One notable derivative exhibited IC50 values of 7 nM against FGFR1, indicating strong inhibition of cancer cell proliferation and induction of apoptosis in breast cancer models .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation |
| FGFR2 | 9 | Induces apoptosis | |
| FGFR3 | 25 | Inhibits migration |
Neurological Applications
Research has also explored the use of this compound derivatives as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). These compounds have shown promise in treating neurological disorders by modulating synaptic transmission and reducing excitotoxicity associated with neurodegenerative diseases .
The biological activity of this compound extends beyond anticancer properties. Its derivatives have been investigated for their antidiabetic and antiviral activities.
Antidiabetic Properties
Some derivatives have been shown to enhance insulin sensitivity and glucose uptake in muscle cells, making them potential candidates for managing diabetes. The presence of specific substituents on the pyrrolopyridine scaffold significantly influences their effectiveness in reducing blood glucose levels .
| Derivative | Activity | Mechanism |
|---|---|---|
| 4-phenoxy-pyrrolo derivative | Increased insulin sensitivity | Stimulates glucose uptake |
| Other derivatives | Varies | Modulates metabolic pathways |
Antiviral Activity
Certain analogs of this compound have demonstrated antiviral properties. They inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell pathways .
Case Study: FGFR Inhibition in Cancer Therapy
A study published in RSC Advances illustrated the synthesis and biological evaluation of a series of pyrrolo[2,3-c]pyridine derivatives targeting FGFRs. One compound (designated as 4h) was highlighted for its potent inhibitory effects against multiple FGFR isoforms and its ability to induce apoptosis in breast cancer cells . This research underscores the therapeutic potential of this compound class in oncology.
Case Study: Allosteric Modulation of mGluR5
In another study, researchers explored the structure-activity relationships of mGluR5 antagonists based on the 7-amino-1H-pyrrolo[2,3-c]pyridine framework. The findings indicated that specific modifications could enhance solubility while maintaining high potency, paving the way for new treatments for conditions like anxiety and depression .
Mechanism of Action
The mechanism of action of 7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, and other critical cellular functions .
Comparison with Similar Compounds
The structural and functional properties of 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be contextualized by comparing it with positional isomers, derivatives, and related heterocycles. Key distinctions arise from substituent positions, electronic effects, and biological activities.
Positional Isomers and Core Modifications
(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a–c)
- Structure : Carboxylic acid at position 2 instead of 4, with substituents at position 5 (e.g., Cl, OMe).
- Synthesis : Prepared via NaOH-mediated hydrolysis of ethyl esters (yields: 71–95%) .
- Chloro (10b) and methoxy (10c) substituents at position 5 alter electronic properties and steric bulk compared to the unsubstituted 10a.
(b) 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid
- Structure : Nitrogen atom position differs (2,3-b vs. 2,3-c), shifting the heterocyclic core’s electronic distribution.
(c) 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid
- Structure : Features a keto group at position 7 and a methyl group at position 6, saturating the 6,7-bond.
- The keto group may enhance electrophilicity compared to the amino substituent in the target compound .
(a) Chlorinated Analogs
- Example: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) and 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (12).
- Compound 12 showed affinity for neuronal L-type calcium channels and MT3/QR2 receptors, though ambocarb (a related tetrahydroindoloquinolinone) retained superior DYRK1A kinase inhibition .
(b) Amino vs. Methoxy Groups
- The 7-amino group in the target compound may improve interactions with polar residues in enzyme active sites compared to the methoxy group in 10c, which introduces steric hindrance and electron-donating effects .
Pharmacological Profiles of Related Scaffolds
(a) Tetrahydroindolo[2,3-c]quinolinones
- Example : Ambocarb (3) and derivatives.
- Activity : Demonstrated multitarget effects on L-type calcium channels, MT3/QR2, and DYRK1A kinase. Substitutions at positions 9–11 enhanced binding at L-type channels but reduced kinase inhibition, highlighting the trade-offs in polypharmacology .
(b) Pyrrolo[2,3-d]pyrimidine Derivatives
- Example : 4-(3-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (3).
- Activity : Selective ligands for kinases or receptors, with piperidine and chlorobenzyl groups contributing to target affinity. The pyrrolo[2,3-d]pyrimidine core offers distinct hydrogen-bonding patterns compared to pyrrolo[2,3-c]pyridines .
Biological Activity
7-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS No. 1260386-85-3) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- IUPAC Name : this compound
The compound features a pyrrolo[2,3-c]pyridine core structure, which is known for its diverse biological activities and utility as a building block in drug development.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization of Precursors : Utilizing controlled conditions to form the pyrrolo core.
- Oxidation and Reduction Reactions : These reactions modify functional groups to enhance biological activity.
- Substitution Reactions : The amino group can participate in various substitution reactions to introduce new functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, affecting pathways such as apoptosis and cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways critical for cellular functions.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit promising anticancer properties. For example:
- A study reported that certain derivatives showed selective inhibition of protein kinase B (Akt), which is crucial in cancer cell survival and proliferation. These compounds demonstrated significant anti-tumor activity in human tumor xenograft models while maintaining low toxicity levels in normal cells .
Antidiabetic Effects
Pyrrolo[2,3-c]pyridine derivatives have been evaluated for their ability to lower blood glucose levels by enhancing insulin sensitivity. One notable finding was that specific compounds could stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity, showing effectiveness against various pathogens while exhibiting low toxicity to human cells. For instance, modifications to the pyrrolo structure enhanced solubility and stability, leading to improved antimicrobial efficacy .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing 7-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and its intermediates?
Methodological Answer:
The synthesis typically involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives can react with amines in isopropanol under reflux with catalytic HCl (12–48 hours). Work-up includes neutralization with NH₄OH, extraction with CHCl₃, and recrystallization (e.g., methanol) to yield pure compounds (27–94% yields) . Key considerations:
- Reagent stoichiometry: Use 3 equivalents of amines for complete substitution.
- Solvent choice: Isopropanol balances solubility and reactivity.
- Acid catalysis: HCl enhances reaction rates by protonating intermediates.
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Employ a multi-technique approach:
- Chromatography: HPLC with UV detection (e.g., 97.34% purity reported in similar compounds) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., δ 11.74 ppm for NH protons in pyrrolo-pyrimidine derivatives) .
- HRMS: Verify molecular weight (e.g., [M+H]+ calculated vs. observed within 0.0003 Da error) .
- Elemental analysis: Match calculated and observed C/H/N ratios (e.g., ±0.1% deviation) .
Advanced: How can structural modifications enhance target specificity in kinase inhibition studies?
Methodological Answer:
Modify the core structure to optimize binding interactions:
- Substituent effects:
- Halogenation (e.g., Cl, Br): Increases hydrophobic interactions with kinase pockets .
- Alkyl groups (e.g., isopropyl): Improve metabolic stability .
- Derivatization strategies:
- Carboxylic acid functionalization: Convert to amides or esters to modulate solubility and cell permeability .
- SAR studies: Test analogs against kinase panels (e.g., CDK9 inhibition assays in pancreatic cancer cell lines) .
Advanced: What experimental approaches resolve contradictions in biological activity data across analogs?
Methodological Answer:
Address discrepancies via:
- Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences (e.g., halogenated vs. non-halogenated analogs) .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic clashes .
- Cellular context: Validate activity in multiple cell lines (e.g., MIA PaCa-2 vs. PANC-1) to rule out off-target effects .
Advanced: How to design stability studies for derivatives under physiological conditions?
Methodological Answer:
- pH-dependent stability: Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Metabolic stability: Use liver microsomes (human/rat) to assess CYP450-mediated clearance .
- Light/temperature sensitivity: Store samples under accelerated conditions (40°C/75% RH) and track decomposition .
Table 1: Structurally Related Compounds and Key Features
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent selection: Methanol or ethanol for polar derivatives; chloroform/hexane mixtures for non-polar analogs .
- Temperature gradient: Slow cooling from reflux to room temperature improves crystal quality .
- Yield optimization: Supersaturate solutions by evaporating 50% solvent volume before cooling .
Advanced: How to evaluate the compound’s role in apoptotic pathways?
Methodological Answer:
- Flow cytometry: Use Annexin V/PI staining in treated cells (e.g., BxPC-3 pancreatic cells) .
- Western blotting: Quantify caspase-3/9 activation and PARP cleavage .
- siRNA knockdown: Silence target kinases (e.g., CDK9) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
